molecular formula C18H20N2O6 B1678957 Nitrendipine CAS No. 39562-70-4

Nitrendipine

Cat. No. B1678957
CAS RN: 39562-70-4
M. Wt: 360.4 g/mol
InChI Key: PVHUJELLJLJGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of primary (essential) hypertension to decrease blood pressure . It is also known for its vasodilating properties .


Synthesis Analysis

Nitrendipine nanocrystals were prepared using a tandem precipitation–homogenization process . The effects of pressure, temperature, and cosolvent concentration on the drug loading and release property of the microparticles were investigated .


Molecular Structure Analysis

Nitrendipine has a molecular formula of C18H20N2O6 . Its average mass is 360.361 Da and its monoisotopic mass is 360.132141 Da .


Chemical Reactions Analysis

Nitrendipine is known to be a photodegradable pharmaceutical . Its photodegradation has been studied, revealing the formation of some photoproducts . The photodegradation pathway of Nitrendipine was speculated based on the chemical structures of Nitrendipine photoproducts .


Physical And Chemical Properties Analysis

Nitrendipine is present in crystalline form . The saturation solubility of Nitrendipine was increased remarkably (26.14 times) in comparison to plain Nitrendipine, post nanocrystals development . Nitrendipine has a melting point of 158°C .

Scientific Research Applications

Solid Lipid Nanoparticles for Improved Bioavailability

Nitrendipine, an antihypertensive drug, demonstrates poor oral bioavailability due to first-pass metabolism. Research by Venishetty Vinay Kumar et al. (2007) and K. Manjunath & V. Venkateswarlu (2006) explored the development of nitrendipine-loaded solid lipid nanoparticles (SLN) to enhance its bioavailability. These studies showed a significant increase in bioavailability after intraduodenal administration compared to nitrendipine suspension, suggesting SLNs as effective carriers for lipophilic drugs like nitrendipine.

Artificial Neural Networks for Hypertension Treatment

Artificial neural networks (ANN) have been utilized to predict the anti-hypertensive effect of nitrendipine from plasma concentration profiles. According to A. Belic et al. (2005), ANN models can successfully predict diastolic pressure drop following oral administration of nitrendipine. This approach could optimize drug administration regimens and aid in formulating drugs with complex pharmacokinetic/pharmacodynamic relationships.

pH-Dependent Gradient-Release Delivery System

Mingshi Yang et al. (2004) developed a pH-dependent gradient-release drug delivery system for nitrendipine to improve its dissolution rate and extend therapeutic periods. Their findings revealed that the release rate of nitrendipine from the system could be efficiently controlled, indicating potential for targeted drug delivery in the gastrointestinal tract. The release behavior exhibited gradient-release characteristics under simulated gastrointestinal conditions. (Mingshi Yang et al., 2004)

Nitrendipine and Dementia

Research by Michal Novotný et al. (2018) highlighted the potential of nitrendipine in reducing the incidence of dementia, including Alzheimer’s disease and vascular dementia. Their study indicated that treating patients with nitrendipine might prevent cases of dementia, particularly in elderly patients with systolic hypertension at high risk of dementia. (Michal Novotný, B. Klimova, M. Valis, 2018)

Transdermal Delivery Systems

Research on developing transdermal delivery systems for nitrendipine has been conducted to overcome limitations in penetration and enhance permeation through the skin. Studies by Abhishek Sharma et al. (2020) and [D. Tipre & P. Vavia (2003)](https://consensus.app/papers/acrylatebased-transdermal-therapeutic-system-tipre/546a1fc2b75959b0aebdfd52ab885258/?utm_source=chatgpt) focused on nanoemulsion-based gels and acrylate-based transdermal therapeutic systems. These studies indicate that such systems can significantly enhance the delivery of nitrendipine through the skin, offering an alternative route of administration for this drug.

Cardiovascular and Cerebrovascular Event Reduction

The MOSES study, as reported by J. Schrader et al. (2005), compared the efficacy of eprosartan and nitrendipine in reducing cardiovascular and cerebrovascular morbidity and mortality in hypertensive stroke patients. This study underscored the importance of optimal blood pressure control in secondary stroke prevention and highlighted the potential role of nitrendipine in this context. (J. Schrader et al., 2005)

Impact on Memory Functions

A study conducted by Pinar Yamantürk Celik et al. (2004) examined the effects of nitrendipine on memory functions in rats. They found that nitrendipine neither enhanced nor impaired memory performances, but it did improve impairments in memory induced by scopolamine, a drug that creates a cholinergic deficit. This suggests a potential benefit of nitrendipine in treating memory disturbances resulting from cholinergic deficits. (Pinar Yamantürk Celik, Y. Uresin, Hüseyin Tonyali, 2004)

Enhancement of Dissolution and Bioavailability

Dengning Xia et al. (2010) studied the preparation of nitrendipine nanosuspensions to enhance its dissolution rate and oral bioavailability. Their results showed that the nanosuspensions significantly increased the in vitro dissolution rate of nitrendipine and improved its bioavailability in vivo. This indicates the potential of nanosuspensions as a method to enhance the efficacy of poorly soluble drugs like nitrendipine. (Dengning Xia et al., 2010)

Safety And Hazards

Nitrendipine is classified under Acute toxicity - Category 4, Dermal .

Future Directions

Nitrendipine has been used in the treatment of arterial hypertension . There have been studies on the development of a nanoparticulate (nanocrystals-loaded) rapidly dissolving (orodispersible) tablet with improved solubility and bioavailability . This could be a promising tool for improving the solubility and bioavailability of Nitrendipine and to treat cardiovascular diseases effectively .

properties

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHUJELLJLJGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023373
Record name Nitrendipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.42e-02 g/L
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nitrendipine

CAS RN

39562-70-4
Record name Nitrendipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39562-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrendipine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nitrendipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitrendipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrendipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITRENDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156-160 °C, 156 - 160 °C
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nitrendipine
Reactant of Route 2
Reactant of Route 2
Nitrendipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nitrendipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nitrendipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nitrendipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nitrendipine

Citations

For This Compound
31,100
Citations
A Scriabine, B Garthoff, S Kazda… - Cardiovascular Drug …, 1984 - Wiley Online Library
… of nitrendipine on vascular smooth muscle were studied by Hermsmeyer (22,23j. At 10 nM, nitrendipine … the action of nitrendipine, the author proposed that nitrendipine hyperpolarizes …
Number of citations: 27 onlinelibrary.wiley.com
KL Goa, EM Sorkin - Drugs, 1987 - Springer
… Combining nitrendipine with other antihypertensive … to nitrendipine monotherapy. Headache, oedema, flushing and palpitations commonly occurring during treatment with nitrendipine …
Number of citations: 136 link.springer.com
UL Hulthén, PL Katzman - Journal of Cardiovascular …, 1988 - journals.lww.com
… During long-term (= l year) nitrendipine treatment in mild to moderate hypertension. the … -term” nitrendipine responders. In patients with severe hypertension, nitrendipine has a potent …
Number of citations: 10 journals.lww.com
BP Bean - Proceedings of the National Academy of …, 1984 - National Acad Sciences
… Block of Ca2I currents by the dihydropyridine drug nitrendipine was … , nitrendipine blocked Ca21 currents much less potently (Kd 700 nM). The results can be explained if nitrendipine …
Number of citations: 080 www.pnas.org
TM Santiago, LM Lopez - DICP, 1990 - journals.sagepub.com
… Nitrendipine may increase digoxin plasma concentrations in some patients, but this may not … which drugs interact with nitrendipine. In summary, nitrendipine is safe and effective for …
Number of citations: 23 journals.sagepub.com
M Fosset, E Jaimovich, E Delpont… - Journal of Biological …, 1983 - Elsevier
… dissociation constant of the nitrendipine-receptor complex is … nitrendipine is pH-dependent and reveals the presence of an essential ionizable group with a pK of 5.4 on the nitrendipine …
Number of citations: 437 www.sciencedirect.com
LA Ferrara, ML Fasano, G de Simone… - Clinical …, 1985 - Wiley Online Library
… in subjects receiving nitrendipine, while placebo did not mo* … ; P < 0.05) were reduced by nitrendipine, which also improved cardiac … Our results indicate that nitrendipine is a powerful …
Number of citations: 45 ascpt.onlinelibrary.wiley.com
M Novotny, B Klimova, M Valis - Frontiers in Aging Neuroscience, 2018 - frontiersin.org
… dementia has been demonstrated with nitrendipine. Its use is… ’s dementia with nitrendipine in indicated hypertonic patients. … , hypertension and its treatment with nitrendipine. In addition, …
Number of citations: 18 www.frontiersin.org
A Fujimura, K Ohashi, K Sugimoto… - The Journal of …, 1989 - Wiley Online Library
Nitrendipine 20 mg or placebo was given orally to eight healthy … Plasma nitrendipine concentrations were determined at 0.5, 1, 2, 3, … SBP did not decrease significantly after …
Number of citations: 25 accp1.onlinelibrary.wiley.com
IM Dixon, SL Lee, NS Dhalla - Circulation research, 1990 - Am Heart Assoc
… [3H]Nitrendipine Binding Assay Binding of ['H]nitrendipine to … -5 nM ['H]nitrendipine, unless otherwise indicated in the text, … the specific[3H]nitrendipine binding. Assays were terminated …
Number of citations: 173 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.